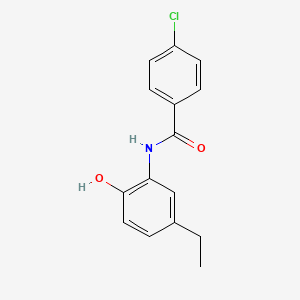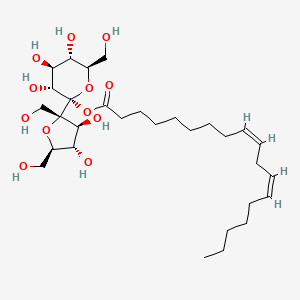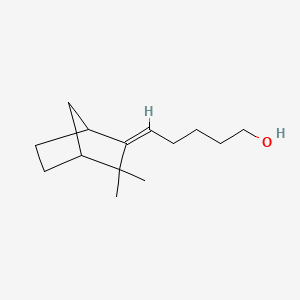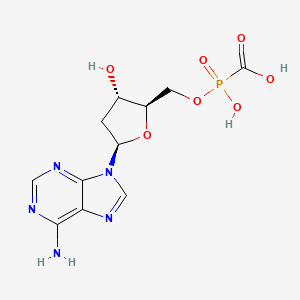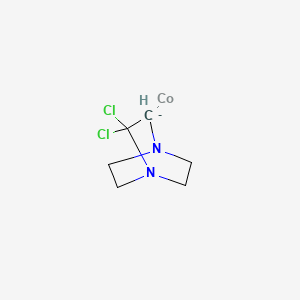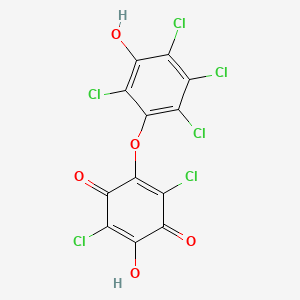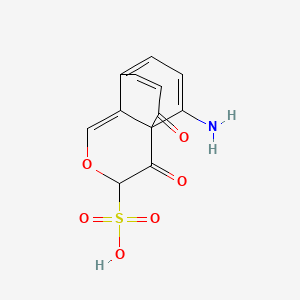
N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)methanesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 299-129-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H3)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications in polymerization processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.
Chain Transfer Reactions: The free radicals can also participate in chain transfer reactions, where the radical is transferred to another molecule, continuing the polymerization process.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process and enhance the efficiency of radical generation.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 2,2’-Azobis(2-methylpropionitrile) is extensively used as a radical initiator in the synthesis of polymers. It is employed in the production of various types of polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.
Biology
In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for generating free radicals in vitro, allowing researchers to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.
Medicine
In the medical field, 2,2’-Azobis(2-methylpropionitrile) is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is harnessed to create polymer-based drug carriers that can release therapeutic agents in a controlled manner.
Industry
Industrially, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings. Its role as a radical initiator is crucial in the polymerization processes that produce these materials.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. The decomposition process can be represented as follows:
CH3C(CN)(N2H3)CH3→2CH3C(CN)N2H2
The free radicals generated in this process are highly reactive and can initiate polymerization reactions by adding to monomers. The radicals can also participate in chain transfer reactions, propagating the polymerization process.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators, such as benzoyl peroxide and azobisisobutyronitrile. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, radical generation efficiency, and specific applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other monomers.
Azobisisobutyronitrile: Similar in structure to 2,2’-Azobis(2-methylpropionitrile) but has different decomposition characteristics and applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively moderate temperatures, making it suitable for a wide range of polymerization processes. Its stability and efficiency in radical generation set it apart from other radical initiators.
Propriétés
Numéro CAS |
93856-94-1 |
|---|---|
Formule moléculaire |
C10H14N2O6S |
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H14N2O6S/c1-19(17,18)11-9(6-13)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9-11,13-14H,6H2,1H3 |
Clé InChI |
PONRZCGYVXGRIU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


